Goniotriol

Descripción

from Goniothalamus giganteus; has shown some activity in the brine shrimp lethality test and the potato disc assay; structure given in first source

Structure

3D Structure

Propiedades

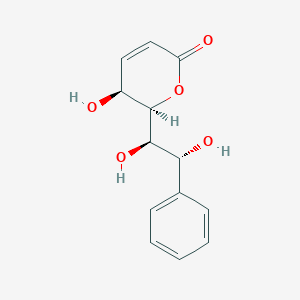

IUPAC Name |

(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCDBKHWVKLXEE-WKSBVSIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317251 |

Source

|

| Record name | (+)-Goniotriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96405-62-8 |

Source

|

| Record name | (+)-Goniotriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96405-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniotriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Goniotriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Goniotriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of Goniotriol, a naturally occurring styryl-lactone with demonstrated cytotoxic properties. The information is curated for researchers in oncology, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound is a styryl-lactone, a class of natural products characterized by a lactone ring attached to a styryl group. Its chemical identity has been established through various spectroscopic methods and confirmed by X-ray crystallography.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one | [1] |

| Molecular Formula | C₁₃H₁₄O₅ | [1][2][3] |

| Molecular Weight | 250.25 g/mol | [1] |

| CAS Number | 96405-62-8 | |

| Appearance | White to off-white solid powder | |

| Natural Sources | Goniothalamus giganteus, Goniothalamus amuyon, Goniothalamus griffithii, Goniothalamus laoticus | |

| Synonyms | (+)-Goniotriol, 6-(7,8-dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone |

Biological Activities and Cytotoxicity

This compound has demonstrated a range of biological activities, most notably its cytotoxicity against various human cancer cell lines. It also exhibits antimycobacterial and antiplasmodial properties.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | IC₅₀ (µg/mL) | Reference(s) |

| KB | Oral Epidermoid Carcinoma | 6.23 | 0.4 - 22.7 | |

| P-388 | Murine Leukemia | 1.38 | - | |

| A-549 | Lung Carcinoma | 4.12 | - | |

| HT-29 | Colon Adenocarcinoma | 4.89 | - | |

| HL-60 | Promyelocytic Leukemia | 2.31 | - | |

| BC1 | Breast Cancer | - | 0.4 - 22.7 | |

| NCI-H187 | Small Cell Lung Cancer | - | 0.4 - 22.7 | |

| MCF-7 | Breast Adenocarcinoma | - | 0.4 - 22.7 |

Table 3: Antimycobacterial and Antiplasmodial Activities of this compound

| Organism | Activity | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis | Antimycobacterial | 100 | - | |

| Plasmodium falciparum | Antiplasmodial | - | 2.6 |

Potential Mechanisms of Action: Signaling Pathways

While direct mechanistic studies on this compound are limited, the biological activities of the broader styryl-lactone class, particularly the closely related compound Goniothalamin, have been investigated. These studies suggest that this compound likely exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, involving multiple signaling pathways.

Induction of Apoptosis

This compound is presumed to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed apoptotic signaling pathways induced by this compound.

Cell Cycle Arrest

Styryl-lactones are known to interfere with the cell cycle progression in cancer cells, leading to arrest at specific checkpoints, which prevents cell proliferation.

Caption: Putative mechanism of this compound-induced cell cycle arrest.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound, based on standard methodologies in the field.

Isolation of this compound from Plant Material

A typical isolation procedure involves extraction and chromatographic separation.

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antiplasmodial Assay (SYBR Green I-based Assay)

This assay is used to determine the inhibitory effect of compounds on the in vitro growth of Plasmodium falciparum.

-

Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes.

-

Drug Plating: Serially dilute this compound in a 96-well plate.

-

Infection: Add the parasitized erythrocytes to the wells and incubate under appropriate conditions (e.g., 5% CO₂, 5% O₂, 90% N₂) for 72 hours.

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity correlates with the amount of parasitic DNA, and thus, parasite growth.

Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis.

-

Drug Plating: Serially dilute this compound in a 96-well plate containing appropriate culture medium.

-

Inoculation: Add the mycobacterial inoculum to each well.

-

Incubation: Incubate the plates for several days.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity against a range of cancer cell lines. While its precise molecular targets and signaling pathways are yet to be fully elucidated, evidence from related styryl-lactones strongly suggests that it induces apoptosis and cell cycle arrest. Further research is warranted to:

-

Elucidate the specific molecular targets of this compound.

-

Conduct in-depth studies on its effects on various signaling pathways in different cancer types.

-

Evaluate its in vivo efficacy and safety in preclinical animal models.

-

Explore its potential as a lead compound for the development of novel anticancer agents.

This technical guide provides a foundation for researchers to further investigate the therapeutic potential of this compound. The provided data and proposed mechanisms of action can guide future experimental designs aimed at fully characterizing this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Goniotriol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniotriol, a styryllactone isolated from Goniothalamus species, has garnered significant interest for its potent cytotoxic activities against various cancer cell lines. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound, integrating current knowledge of polyketide and styryllactone synthesis. Due to the limited specific research on the this compound pathway, this guide presents a hypothesized route based on analogous biosynthetic systems, supported by general principles of natural product biosynthesis. This document provides a framework for future research by outlining a plausible enzymatic sequence, proposing experimental workflows, and offering detailed, adaptable protocols for pathway elucidation.

Introduction to this compound and Styryllactones

This compound is a polyketide-derived natural product belonging to the styryllactone class, characterized by a dihydroxystyryl moiety attached to a dihydroxylated δ-lactone ring. These compounds are predominantly found in plants of the Annonaceae family, particularly the genus Goniothalamus. The significant biological activities of this compound and related styryllactones, especially their anticancer properties, have spurred efforts to understand their formation in nature.

The biosynthesis of styryllactones is proposed to follow a polyketide pathway, which involves the sequential condensation of small carboxylic acid units to form a linear poly-β-keto chain that subsequently undergoes cyclization and tailoring modifications.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from the general phenylpropanoid pathway, leading to the formation of a cinnamoyl-CoA starter unit. This is followed by polyketide chain extension and a series of tailoring reactions, including reductions, epoxidation, and hydroxylations, to yield the final this compound molecule. The proposed enzymatic steps are outlined below.

Step 1: Phenylpropanoid Pathway and Starter Unit Formation

The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase. Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. For the biosynthesis of this compound, it is also plausible that cinnamic acid is directly activated to cinnamoyl-CoA by a CoA ligase.

Step 2: Polyketide Chain Elongation and Lactone Formation

A Type III Polyketide Synthase (PKS) is proposed to catalyze the core reaction of styryllactone biosynthesis. This enzyme would select cinnamoyl-CoA as a starter unit and catalyze the condensation of two molecules of malonyl-CoA, an extender unit. The resulting linear triketide undergoes intramolecular cyclization to form the α-pyrone ring, yielding the key intermediate, goniothalamin (B1671989).

Step 3: Tailoring Modifications

The goniothalamin scaffold is then subjected to a series of oxidative modifications to produce this compound. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other tailoring enzymes.

-

Epoxidation: A CYP450 is hypothesized to catalyze the epoxidation of the styryl side chain of goniothalamin to form goniothalamin oxide.

-

Hydroxylation: Subsequent stereospecific hydroxylation events on the lactone ring and the epoxide are proposed to be catalyzed by one or more CYP450s, leading to the formation of this compound. The precise order and specificity of these hydroxylations are yet to be determined experimentally.

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data Summary

Currently, there is a lack of experimentally determined quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following tables present hypothetical, yet plausible, data ranges for key parameters to serve as a reference for future experimental design.

Table 1: Hypothetical Kinetic Parameters of Biosynthetic Enzymes

| Enzyme (Putative) | Substrate | Km (µM) | kcat (s-1) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 1 - 10 |

| CoA Ligase | Cinnamic Acid | 20 - 100 | 0.5 - 5 |

| Type III Polyketide Synthase (PKS) | Cinnamoyl-CoA | 10 - 50 | 0.1 - 1 |

| Type III Polyketide Synthase (PKS) | Malonyl-CoA | 20 - 100 | - |

| CYP450 (Epoxidase) | Goniothalamin | 5 - 30 | 0.05 - 0.5 |

| CYP450 (Hydroxylase) | Goniothalamin Oxide | 5 - 50 | 0.01 - 0.2 |

Table 2: Hypothetical Metabolite Concentrations in Goniothalamus Species

| Metabolite | Tissue | Concentration (µg/g fresh weight) |

| L-Phenylalanine | Leaves | 100 - 500 |

| Cinnamic Acid | Leaves | 10 - 50 |

| Goniothalamin | Bark | 50 - 200 |

| This compound | Bark | 100 - 1000 |

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Experimental validation is required.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Precursor Feeding Studies with Stable Isotope-Labeled Compounds

Objective: To trace the incorporation of putative precursors into this compound, providing evidence for the proposed pathway.

Materials:

-

Goniothalamus plantlets or cell suspension cultures.

-

13C-labeled precursors (e.g., [U-13C9]-L-phenylalanine, [1,2-13C2]-sodium acetate).

-

Murashige and Skoog (MS) medium or appropriate culture medium.

-

Liquid nitrogen, mortar and pestle.

-

Extraction solvents (e.g., methanol, ethyl acetate).

-

LC-MS system for metabolite analysis.

Protocol:

-

Preparation of Labeled Precursor Solution: Dissolve the 13C-labeled precursor in sterile water or a suitable solvent to a final concentration of 1-5 mM.

-

Administration to Plant Material:

-

For plantlets: Gently uproot the plantlets and place their roots in a hydroponic solution containing the labeled precursor.

-

For cell cultures: Add the labeled precursor solution to the liquid culture medium at the early exponential growth phase.

-

-

Incubation: Incubate the plant material under standard growth conditions for a time course (e.g., 24, 48, 72 hours).

-

Harvesting and Quenching: Harvest the plant tissue at each time point, rinse with distilled water, and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle. Extract the metabolites with a suitable solvent system (e.g., 80% methanol).

-

Analysis by LC-MS:

-

Centrifuge the extract to remove cell debris and filter the supernatant.

-

Analyze the extract using a high-resolution LC-MS system.

-

Monitor the mass spectra for the expected mass shift in this compound and its proposed intermediates corresponding to the incorporation of the 13C label.

-

Enzyme Assay for a Putative Type III Polyketide Synthase

Objective: To identify and characterize the PKS responsible for goniothalamin synthesis.

Materials:

-

Protein extract from Goniothalamus tissues or a heterologously expressed candidate PKS enzyme.

-

Cinnamoyl-CoA (starter substrate).

-

[14C]-Malonyl-CoA (extender substrate).

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Ethyl acetate (B1210297) for extraction.

-

Scintillation cocktail and scintillation counter.

-

TLC plates and developing solvent system.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

-

Protein extract (10-50 µg).

-

Cinnamoyl-CoA (50 µM).

-

[14C]-Malonyl-CoA (10 µM, ~50,000 dpm).

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 10% acetic acid. Extract the product with ethyl acetate.

-

Analysis:

-

TLC Analysis: Spot the ethyl acetate extract on a TLC plate and develop it with a suitable solvent system. Visualize the radioactive product by autoradiography.

-

Scintillation Counting: Evaporate the ethyl acetate extract and redissolve the residue in a scintillation cocktail. Measure the radioactivity using a scintillation counter to quantify product formation.

-

LC-MS Analysis (for non-radioactive assay): Use non-labeled malonyl-CoA and analyze the reaction product by LC-MS, comparing the retention time and mass spectrum with an authentic goniothalamin standard.

-

Enzyme Assay for a Putative Cytochrome P450 Monooxygenase

Objective: To characterize the CYP450s involved in the hydroxylation and epoxidation of styryllactone intermediates.

Materials:

-

Microsomal fraction isolated from Goniothalamus tissues or a heterologously expressed candidate CYP450.

-

Goniothalamin or goniothalamin oxide (substrate).

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol).

-

Cytochrome P450 reductase (if using a reconstituted system).

-

Ethyl acetate for extraction.

-

HPLC or LC-MS system for product analysis.

Protocol:

-

Reaction Setup: In a glass tube, combine the following in the reaction buffer:

-

Microsomal protein (50-200 µg) or reconstituted CYP450 system.

-

Substrate (goniothalamin or goniothalamin oxide) (10-50 µM).

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Extraction: Stop the reaction by adding ice-cold ethyl acetate. Vortex and centrifuge to separate the phases.

-

Analysis:

-

Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC or LC-MS to identify and quantify the hydroxylated or epoxidized products by comparing with authentic standards if available, or by analyzing their mass spectra.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the elucidation of the this compound biosynthetic pathway.

Caption: A generalized workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Goniothalamus species presents a compelling area of research with significant implications for drug discovery and biotechnology. While the complete pathway is yet to be experimentally validated, the putative route presented in this guide, based on established principles of polyketide biosynthesis, provides a solid foundation for future investigations. The detailed experimental protocols and workflows are designed to be adaptable and to empower researchers to systematically unravel the enzymatic machinery responsible for the synthesis of this potent natural product. Further research in this area will not only illuminate the intricate biochemistry of styryllactone formation but also pave the way for the sustainable production of this compound and its analogs for therapeutic applications.

The Core Mechanism of Goniotriol in Cancer Cells: A Technical Guide

Disclaimer: Scientific literature extensively details the anticancer mechanisms of goniothalamin (B1671989) (GTN), a styryl-lactone compound structurally related to goniotriol and isolated from the same plant genus, Goniothalamus. However, specific mechanistic studies on this compound are limited. This guide will therefore focus on the well-documented anticancer activities of goniothalamin as a close structural and functional analogue of this compound. The presented data and pathways for goniothalamin are anticipated to provide significant insights into the potential mechanisms of this compound, though further direct research on this compound is necessary for confirmation.

Introduction

This compound is a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus. These compounds have garnered significant interest in oncological research due to their potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to converge on the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor proliferation. This technical guide delineates the core molecular mechanisms, supported by quantitative data and experimental methodologies, primarily focusing on its surrogate, goniothalamin.

Cytotoxic Activity

Goniothalamin exhibits significant, dose-dependent cytotoxic effects across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.

Table 1: IC50 Values of Goniothalamin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 | ~3.1 | [1] |

| MCF-7 | Breast Adenocarcinoma | 72 | 0.83 ± 0.11 | ~4.15 | [1] |

| UACC-732 | Breast Carcinoma | 72 | 1.84 ± 0.24 | ~9.2 | [1] |

| A549 | Lung Carcinoma | 72 | 2.01 ± 0.28 | ~10.05 | [1] |

| HT29 | Colorectal Adenocarcinoma | 72 | 1.25 ± 0.15 | ~6.25 | [1] |

| HepG2 | Hepatoblastoma | 72 | - | 4.6 ± 0.23 | |

| HeLa | Cervical Cancer | - | 3.2 ± 0.72 | ~16 | |

| HL-60 | Promyelocytic Leukemia | 72 | 4.5 | ~22.5 | |

| CEM-SS | T-lymphoblastic Leukemia | 72 | 2.4 | ~12 | |

| SK-BR-3 | Breast Cancer | - | 10 ± 0.45 | ~50 | |

| A375 | Melanoma | - | 1.7 ± 0.627 | ~8.5 | |

| MDA-MB-231 | Invasive Breast Cancer | 72 | - | ~1.46 |

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of goniothalamin (~200.22 g/mol ).

Induction of Apoptosis

A primary mechanism of goniothalamin's anticancer activity is the induction of apoptosis. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by a cascade of molecular events.

Signaling Pathways

Goniothalamin-induced apoptosis involves the modulation of several key signaling pathways. A central event is the generation of reactive oxygen species (ROS), which disrupts the intracellular redox balance and triggers downstream apoptotic signaling.

Key Molecular Events in Apoptosis

-

Reactive Oxygen Species (ROS) Generation: Goniothalamin treatment leads to an increase in intracellular ROS and a decrease in glutathione (B108866) (GSH), indicating the induction of oxidative stress.

-

Mitochondrial Pathway: This oxidative stress contributes to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol.

-

Bcl-2 Family Proteins: Goniothalamin modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.

-

Caspase Activation: The release of cytochrome c initiates the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

PARP Cleavage: Activated effector caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

MAPK and Akt Signaling: Goniothalamin has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in stress-induced apoptosis. Concurrently, it can inhibit the prosurvival Akt signaling pathway.

Table 2: Modulation of Apoptotic Protein Expression by Goniothalamin in SK-BR-3 Cells

| Protein | Effect | Time of Maximal Effect (h) | Reference |

| Bcl-2 | Decreased | 6 | |

| Bax/Bcl-2 ratio | Increased | 9 | |

| Cleaved Caspase-9 | Increased | 6 | |

| Cleaved Caspase-7 | Increased | 6 | |

| Cleaved PARP | Increased | 6-12 |

Cell Cycle Arrest

In addition to inducing apoptosis, goniothalamin disrupts the normal progression of the cell cycle, leading to an accumulation of cells in specific phases. This cell cycle arrest prevents cancer cells from proliferating.

Signaling Pathways of Cell Cycle Arrest

The mechanism of cell cycle arrest induced by goniothalamin is linked to the disruption of the intracellular redox state, which leads to the degradation of key cell cycle regulators.

Phase-Specific Arrest

The specific phase of cell cycle arrest can be cell-type dependent:

-

G2/M Phase Arrest: In human breast cancer MDA-MB-231 cells, goniothalamin treatment leads to a significant accumulation of cells in the G2/M phase. This is associated with the degradation of the cdc25C phosphatase, a key regulator of the G2/M transition.

-

S Phase Arrest: In human oral squamous cell carcinoma (H400) and cervical cancer (HeLa) cells, goniothalamin has been shown to induce S phase arrest.

Table 3: Effect of Goniothalamin on Cell Cycle Distribution in HepG2 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) | Reference |

| Control | 81.2 | 6.8 | 12.0 | - | |

| Goniothalamin (IC50) | Time-dependent decrease | - | Time-dependent increase in G2/M arrest | Time-dependent increase |

Note: Specific percentages for each phase after treatment were not detailed in the reference, but the trends were reported.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of goniothalamin (or this compound) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Treatment: Culture and treat cells with goniothalamin at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently, and incubate at 4°C for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis).

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with goniothalamin, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that goniothalamin, a close structural analogue of this compound, exerts its potent anticancer effects through a multi-pronged mechanism involving the induction of oxidative stress, which subsequently triggers apoptosis via the mitochondrial pathway and leads to cell cycle arrest. The modulation of key signaling pathways, including the Bcl-2 family proteins, caspases, and MAPK/Akt pathways, underscores the complex interplay of molecular events orchestrated by this class of compounds. While these findings provide a robust framework for understanding the potential mechanism of action of this compound, dedicated research is imperative to elucidate its specific molecular targets and signaling pathways in cancer cells. Such studies will be crucial for the future development of this compound and related compounds as novel chemotherapeutic agents.

References

Beyond Cytotoxicity: A Technical Guide to the Diverse Biological Activities of Goniotriol and Related Styryl-Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol, a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, has been the subject of significant scientific interest, primarily for its potent cytotoxic effects against various cancer cell lines. However, emerging research into the broader Goniothalamus genus suggests that the biological activities of its constituent compounds, including styryl-lactones like this compound, extend beyond cytotoxicity. This technical guide provides an in-depth exploration of these non-cytotoxic biological activities, offering a valuable resource for researchers and drug development professionals. While specific quantitative data for this compound in these areas is still emerging, this guide consolidates available information on related styryl-lactones to illuminate potential avenues for future research and therapeutic development.

Anti-Inflammatory Activity

Several compounds isolated from Goniothalamus species have demonstrated promising anti-inflammatory properties. The primary mechanism often investigated is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.

Quantitative Data: Inhibition of Nitric Oxide Production

While specific data for this compound is not available, a recent study on compounds from Goniothalamus tortilipetalus provides valuable comparative data for related molecules.

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Goniotortilol B (Compound 5) | NO Production | RAW 264.7 | 8.7 ± 0.1 | Dexamethasone | 16.9 ± 2.2 |

| Compound 13 | NO Production | RAW 264.7 | 12.5 ± 0.5 | Dexamethasone | 16.9 ± 2.2 |

| Compound 15 | NO Production | RAW 264.7 | 15.2 ± 0.8 | Dexamethasone | 16.9 ± 2.2 |

| Compound 16 | NO Production | RAW 264.7 | 17 ± 1 | Dexamethasone | 16.9 ± 2.2 |

| Compound 22 | NO Production | RAW 264.7 | 10.3 ± 0.4 | Dexamethasone | 16.9 ± 2.2 |

| Compound 30 | NO Production | RAW 264.7 | 9.8 ± 0.2 | Dexamethasone | 16.9 ± 2.2 |

Data sourced from a study on compounds from Goniothalamus tortilipetalus, as specific data for this compound is not available in the reviewed literature.[1]

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines a general method for assessing the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Signaling Pathway: Putative Modulation of NF-κB

The inhibition of NO production by natural compounds is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While not explicitly demonstrated for this compound, it is a plausible mechanism of action.

References

Stereochemistry and absolute configuration of Goniotriol

An In-Depth Guide to the Stereochemistry and Absolute Configuration of Goniotriol

Introduction

This compound is a naturally occurring styryl-lactone isolated from the plant Goniothalamus giganteus.[1][2] As a member of the styryl-lactone class of compounds, this compound has garnered significant interest within the scientific community due to its notable biological activities, including potent antineoplastic and cytotoxic properties.[1][2] The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to its biological function, dictating how it interacts with molecular targets within the body.

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound. It details the experimental methodologies employed for its structural elucidation, presents key quantitative data, and visualizes the logical workflow used by researchers to assign its definitive configuration. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development who require a detailed understanding of this significant bioactive molecule.

The Absolute Configuration of this compound

The structure of this compound contains four chiral centers, leading to a number of possible stereoisomers. Through rigorous analysis, the absolute configuration of the naturally occurring (+)-Goniotriol has been unequivocally determined.

The definitive stereochemical assignment is (5S, 6R)-5-hydroxy-6-[(1R, 2R)-1,2-dihydroxy-2-phenylethyl]dihydro-2H-pyran-2-one . This corresponds to the systematic name 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone, as initially reported based on X-ray crystallography.[1]

The four stereocenters are located at the following positions:

-

C-5: S configuration

-

C-6: R configuration

-

C-7: R configuration

-

C-8: R configuration

The stereochemistry is crucial for its bioactivity, as different stereoisomers can exhibit vastly different or diminished biological effects.

Methodologies for Stereochemical Determination

The elucidation of this compound's complex stereochemistry was accomplished through a combination of powerful analytical techniques. The primary methods included X-ray crystallography for determining relative stereochemistry and stereoselective total synthesis for confirming the absolute configuration.

Experimental Protocols

3.1.1 X-ray Crystallography

This technique provided the first definitive evidence for the relative arrangement of the stereocenters.

-

Objective: To determine the three-dimensional structure of this compound in its crystalline state.

-

Methodology:

-

Crystallization: A highly purified sample of natural this compound is dissolved in a suitable solvent system (e.g., methanol/ethyl acetate). Slow evaporation of the solvent is performed to allow for the formation of single, diffraction-quality crystals.

-

Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.

-

Diffraction Measurement: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms into a specific pattern of spots of varying intensity. These reflections are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure, including the precise bond lengths, angles, and relative positions of all atoms.

-

3.1.2 Stereoselective Total Synthesis

To confirm the absolute configuration assigned by crystallography, researchers undertook the total synthesis of this compound, starting from molecules with a known absolute stereochemistry.

-

Objective: To unambiguously prove the absolute configuration by synthesizing a specific stereoisomer of this compound and comparing its properties to the natural product.

-

Methodology (Example based on Chiral Pool Synthesis):

-

Precursor Selection: The synthesis commences with a readily available, enantiomerically pure starting material (chiral pool molecule), such as D-glycero-D-gulo-heptono-γ-lactone.

-

Stereocontrolled Reactions: A multi-step reaction sequence is designed to construct the this compound skeleton. Each new stereocenter is introduced using stereoselective reactions (e.g., diastereoselective reductions, Wittig reactions) that are known to proceed with a predictable stereochemical outcome.

-

Purification and Characterization: The synthetic product is purified using chromatographic techniques (e.g., column chromatography, HPLC).

-

Comparison with Natural Product: The physical and spectroscopic properties of the synthetic this compound are compared with those of the naturally isolated compound. The key comparison is the specific rotation [α]D. If the sign and magnitude of the optical rotation of the synthetic enantiomer match the natural product, the absolute configuration is confirmed. For example, the synthesis of (-)-goniotriol and its comparison to the natural (+)-goniotriol confirms the absolute configuration of the natural product as its opposite.

-

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure and connectivity of this compound. The chemical shifts (δ) of protons and carbons are sensitive to their stereochemical environment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data is compiled from typical values for styryl-lactones and may vary slightly based on solvent and instrument frequency. Complete data is found in primary literature.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 163.5 |

| 3 | 6.10 (d) | 121.0 |

| 4 | 7.05 (dd) | 145.2 |

| 5 | 4.65 (m) | 75.1 |

| 6 | 4.50 (m) | 78.3 |

| 7 | 4.20 (d) | 74.5 |

| 8 | 5.05 (d) | 72.8 |

| Phenyl C1' | - | 140.1 |

| Phenyl C2'-C6' | 7.30-7.45 (m) | 126.0-128.5 |

Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the logical processes and potential biological interactions related to this compound.

While the precise signaling pathway for this compound is a subject of ongoing research, related styryl-lactones are known to exert their cytotoxic effects by interacting with key cancer-related pathways, such as the EGFR signaling cascade.

Conclusion

The absolute configuration of this compound has been firmly established as (5S, 6R, 7R, 8R) through the synergistic application of X-ray crystallography and stereoselective total synthesis. Spectroscopic methods, particularly NMR, were instrumental in confirming the molecular framework and providing data for comparison. This detailed stereochemical knowledge is indispensable for understanding the structure-activity relationship of this compound, guiding future synthetic efforts, and exploring its potential as a scaffold for the development of novel therapeutic agents.

References

A Technical Review of the Pharmacological Properties of Goniotriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol is a naturally occurring styrylpyrone, a class of secondary metabolites that has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] This compound has been primarily isolated from plant species of the Goniothalamus genus, which are known to produce a variety of bioactive molecules.[3][4][5] The chemical structure of this compound has been elucidated and confirmed through methods such as X-ray crystallography, identifying it as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone. This technical guide provides a comprehensive review of the currently available pharmacological data on this compound, with a focus on its cytotoxic properties.

Natural Sources and Isolation

This compound has been successfully isolated from Goniothalamus giganteus and Goniothalamus amuyon. The isolation process typically involves the extraction of plant material (such as bark or leaves) with organic solvents, followed by chromatographic separation techniques to purify the compound.

Pharmacological Properties: Cytotoxicity

The most prominently reported pharmacological activity of this compound is its cytotoxicity against a range of human cancer cell lines. This suggests its potential as a lead compound in the development of novel antineoplastic agents. The cytotoxic efficacy of this compound has been quantified in several studies, with the data summarized in the table below.

Quantitative Cytotoxicity Data for this compound

| Cell Line | Cell Type | Measurement | Value (µg/mL) |

| KB | Human epidermoid carcinoma | ED50 | 6.23 |

| P-388 | Murine lymphocytic leukemia | ED50 | 1.38 |

| A-549 | Human lung carcinoma | ED50 | 4.12 |

| HT-29 | Human colon adenocarcinoma | ED50 | 4.89 |

| HL-60 | Human promyelocytic leukemia | ED50 | 2.31 |

ED50: Effective dose for 50% of the population. Data sourced from MedChemExpress.

Experimental Protocols

While detailed, step-by-step experimental protocols for the cytotoxicity testing of this compound are not extensively published, the methodologies employed are standard in vitro assays for assessing the cytotoxic potential of chemical compounds. The following is a generalized description of a common protocol used in such studies.

General Protocol for In Vitro Cytotoxicity Assays (e.g., SRB or MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are then incubated to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The cultured cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle solvent only.

-

Cell Viability Assessment:

-

For Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The unbound dye is removed, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader.

-

For MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial reductase will convert MTT to formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is read.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound that lead to its cytotoxic effects have not been elucidated in the available scientific literature. Further research is required to understand the molecular mechanisms underlying its anti-cancer activity. This represents a significant area for future investigation for researchers interested in the development of this compound.

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Chemical Classification of this compound

Caption: Hierarchical classification of this compound as a styrylpyrone from the Goniothalamus genus.

Conclusion and Future Directions

This compound, a styrylpyrone isolated from the Goniothalamus genus, has demonstrated notable cytotoxic activity against several human cancer cell lines. This positions it as a compound of interest for further investigation in the field of oncology drug discovery. However, the current body of literature is limited. Future research should focus on:

-

Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its cytotoxic effects.

-

Expanding Pharmacological Profiling: Screening this compound for other potential pharmacological activities, such as anti-inflammatory, antimicrobial, or antioxidant effects, could reveal additional therapeutic applications.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models is a necessary next step to assess its potential for clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of derivatives with improved potency and selectivity.

The information presented in this guide summarizes the current understanding of this compound's pharmacological properties and provides a foundation for future research endeavors in this promising area of natural product chemistry.

References

- 1. This compound from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Composition of the Essential Oils from Goniothalamus tortilipetalus M.R.Hend. and Their Antioxidant and Antibacterial Activities [mdpi.com]

- 4. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Goniotriol as a Secondary Metabolite: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Physiological Role, and Therapeutic Potential of a Promising Plant-Derived Styrylpyrone

Introduction

Goniotriol is a naturally occurring styrylpyrone, a class of secondary metabolites found predominantly in plants of the Goniothalamus genus, belonging to the Annonaceae family.[1][2] These plants have a history of use in traditional medicine across Southeast Asia for various purposes, including as abortifacients and for treating swellings and fever.[3][4] Modern phytochemical investigations have revealed that compounds like this compound are responsible for the significant cytotoxic properties of these plants, showing potent activity against various cancer cell lines.[1] This technical guide provides a comprehensive overview of this compound, focusing on its role as a secondary metabolite, its biosynthesis, methods for its study, and its mechanism of action, with a particular emphasis on its potential in drug development.

Chemical Profile and Occurrence

This compound is structurally defined as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone. It has been successfully isolated from various parts of Goniothalamus species, including the leaves, stems, and roots of Goniothalamus giganteus and Goniothalamus amuyon. While its presence is well-documented, specific quantitative data on the concentration of this compound in different plant tissues is not extensively reported in the current literature. The yield of styrylpyrones is generally dependent on the plant species, geographical location, and the extraction method employed.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the available quantitative data on its inhibitory concentrations.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT-8 | Human Colon Adenocarcinoma | 4.43 | |

| A2780 | Human Ovarian Carcinoma | 7.40 | |

| KB | Human Epidermoid Carcinoma | 7.23 |

Note: The reported IC50 values are for Goniolactone B, a closely related styrylpyrone derivative from Goniothalamus cheliensis. Specific IC50 values for this compound were not available in the reviewed literature, but similar potent cytotoxicity is expected.

Biosynthesis of this compound in Goniothalamus

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other styrylpyrones, a plausible pathway can be proposed. The formation of the styrylpyrone scaffold is believed to be catalyzed by a type III polyketide synthase (PKS) known as styrylpyrone synthase (SPS).

The proposed pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its CoA ester, p-coumaroyl-CoA, which serves as the starter unit for the PKS. The SPS then catalyzes the iterative condensation of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by cyclization and aromatization to form the characteristic α-pyrone ring structure of styrylpyrones. Subsequent enzymatic modifications, such as hydroxylations and reductions, would then lead to the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from Goniothalamus plant material is outlined below. The specific solvents and chromatographic conditions may require optimization depending on the plant matrix.

-

Plant Material Preparation : Dried and powdered plant material (leaves, stems, or roots) is used as the starting material.

-

Extraction :

-

The powdered material is subjected to maceration or Soxhlet extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar compounds.

-

The defatted plant material is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), in which this compound is soluble.

-

-

Fractionation :

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the compounds.

-

-

Purification :

-

Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled.

-

Further purification is achieved through repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

-

-

Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Caption: General workflow for this compound extraction and isolation.

Physiological Role and Mechanism of Action

As a secondary metabolite, this compound likely plays a role in the plant's defense mechanisms against herbivores and pathogens due to its cytotoxic properties. In the context of human health, the primary interest in this compound lies in its ability to induce apoptosis in cancer cells.

The precise molecular targets of this compound are still under investigation. However, studies on the related styryl lactone, goniothalamin, suggest a mechanism that involves the induction of oxidative stress within the cancer cells. This increase in reactive oxygen species (ROS) can lead to DNA damage and the initiation of the intrinsic apoptotic pathway. Interestingly, this process appears to be independent of the anti-apoptotic protein Bcl-2. The accumulation of ROS can trigger the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a styrylpyrone from the Goniothalamus genus, represents a promising natural product with significant cytotoxic activity against cancer cells. Its likely role as a defense compound in plants has endowed it with potent biological activities that are of great interest for drug development. While the general framework of its biosynthesis, extraction, and apoptotic-inducing effects are understood, further research is required to:

-

Fully elucidate the specific enzymatic steps in the biosynthetic pathway of this compound.

-

Quantify the concentration of this compound in various Goniothalamus species and tissues to identify high-yielding sources.

-

Identify the direct molecular targets of this compound within the apoptotic signaling cascade to better understand its mechanism of action.

A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel anticancer agents.

References

The Isolation of Goniotriol: A Technical Guide for Researchers

An In-depth Whitepaper on the Extraction, Purification, and Characterization of a Bioactive Styryl-lactone from Goniothalamus giganteus

This technical guide provides a comprehensive overview of the isolation and characterization of goniotriol, a styryl-lactone found in Goniothalamus giganteus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the methodologies for isolating and studying this potent cytotoxic compound.

Introduction

This compound is a naturally occurring styryl-lactone that has been isolated from the bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family.[1] This class of compounds has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against various cancer cell lines.[2] The isolation of this compound is typically achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation, often guided by bioassays to track the active fractions.[3] This guide details the experimental protocols, quantitative data, and biological context necessary for the successful isolation and preliminary investigation of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with this compound, including its cytotoxic activity and spectroscopic characteristics.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| KB | Human epidermoid carcinoma | 6.23 |

| P-388 | Murine leukemia | 1.38 |

| A-549 | Human lung carcinoma | 4.12 |

| HT-29 | Human colon adenocarcinoma | 4.89 |

| HL-60 | Human promyelocytic leukemia | 2.31 |

Data sourced from MedChemExpress.[4]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data Points |

| ¹³C NMR | Refer to a publicly available database for a complete list of chemical shifts. |

| ¹H NMR | Detailed data not consistently available in the public domain. General features include signals corresponding to aromatic protons, olefinic protons, and protons on the lactone ring and its substituents. |

| Mass Spectrometry (MS) | Specific fragmentation patterns are not detailed in the available literature. High-resolution mass spectrometry would be required to confirm the molecular formula. |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of styryl-lactones from Goniothalamus species and represent a standard approach for obtaining this compound.

Plant Material and Extraction

-

Plant Material: The bark of Goniothalamus giganteus is the primary source for the isolation of this compound.

-

Extraction:

-

Air-dry the bark and grind it into a fine powder.

-

Macerate the powdered bark with 95% ethanol (B145695) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

-

Bioassay-Guided Fractionation

A bioassay, such as the brine shrimp lethality test, is employed to guide the fractionation process, ensuring that the fractions with the highest cytotoxic activity are selected for further purification.[3]

-

Solvent Partitioning:

-

Suspend the crude ethanolic extract in a mixture of 90% aqueous methanol (B129727) and n-hexane.

-

Separate the two layers. The n-hexane layer typically contains non-polar compounds.

-

Adjust the aqueous methanol layer to 50% aqueous methanol and partition it against chloroform (B151607).

-

The chloroform fraction, which generally contains the styryl-lactones, is retained for further purification.

-

-

Column Chromatography:

-

Subject the active chloroform fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles and test their bioactivity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions obtained from column chromatography using preparative or semi-preparative HPLC.

-

A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound and verify its purity.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure and stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed signaling pathway for the induction of apoptosis by styryl-lactones.

Mechanism of Action

While the specific signaling pathways for this compound are not yet fully elucidated, studies on related styryl-lactones suggest that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves the generation of oxidative stress within the cancer cells, leading to a disruption of the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm, which activates the caspase cascade, ultimately leading to programmed cell death.

Conclusion

The isolation of this compound from Goniothalamus giganteus presents a valuable opportunity for the discovery of novel anticancer agents. The methodologies outlined in this guide provide a framework for researchers to obtain this compound for further biological and pharmacological evaluation. The potent cytotoxic activity of this compound, coupled with the growing understanding of the apoptotic mechanisms of styryl-lactones, underscores the importance of continued research into this promising class of natural products.

References

Methodological & Application

Protocol for the extraction and purification of Goniotriol

An in-depth guide to the extraction and purification of Goniotriol, a bioactive styrylpyrone isolated from plants of the Goniothalamus genus. This document provides detailed protocols for researchers, scientists, and professionals in drug development.

Application Notes

This compound is a natural compound belonging to the styrylpyrone class, predominantly isolated from various Goniothalamus species such as Goniothalamus amuyon, Goniothalamus giganteus, and Goniothalamus rongklanus[1][2][3][4]. This molecule has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against a range of cancer cell lines[1]. Structurally, its stereochemistry has been elucidated as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone through X-ray crystallography. The protocols outlined below describe a general methodology for the extraction and purification of this compound for research and development purposes.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H14O5 | MedChemExpress |

| Molecular Weight | 250.25 | MedChemExpress |

| Appearance | White to off-white solid | |

| Purity (example) | 94% | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Reported Cytotoxic Activity of this compound

| Cell Line | ED50 (µg/mL) | Reference |

| KB | 6.23 | |

| P-388 | 1.38 | |

| A-549 | 4.12 | |

| HT-29 | 4.89 | |

| HL-60 | 2.31 |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the dried and powdered stems of Goniothalamus species.

Materials and Reagents:

-

Dried and powdered stems of a Goniothalamus species (e.g., G. rongklanus)

-

Ethyl acetate (B1210297) (EtOAc), analytical grade

-

Methanol (MeOH), analytical grade

-

Hexane (B92381), analytical grade

-

Rotary evaporator

-

Filter paper and funnel

-

Erlenmeyer flasks

Procedure:

-

Macerate the dried, powdered plant material in ethyl acetate at a 1:5 ratio (w/v) for 72 hours at room temperature.

-

Filter the extract through filter paper to separate the plant residue from the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethyl acetate extract.

-

The resulting crude extract can then be subjected to purification.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials and Reagents:

-

Crude ethyl acetate extract

-

Silica gel (for column chromatography)

-

Glass column

-

Ethyl acetate (EtOAc), analytical grade

-

Hexane, analytical grade

-

Methanol (MeOH), analytical grade

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for visualization

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, and then equilibrate the column by running hexane through it.

-

Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with a low polarity solvent system (e.g., Hexane:EtOAc, 9:1) and gradually increase the proportion of the more polar solvent (EtOAc, then MeOH). A suggested gradient is as follows:

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (1:1)

-

100% EtOAc

-

EtOAc:MeOH (9:1)

-

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., Hexane:EtOAc, 1:1). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that contain the pure this compound (based on TLC analysis against a standard, if available). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

-

Further Purification (Optional): If necessary, further purification can be achieved using other chromatographic techniques such as Sephadex LH-20 column chromatography.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of this compound.

-

X-ray Crystallography: Can be used to determine the absolute stereochemistry of the molecule.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Putative signaling pathway of styryl-lactone induced apoptosis.

References

Total Synthesis of (+)-Goniotriol: An Application of Palladium-Catalyzed Carbonylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of the natural product (+)-goniotriol, a compound of interest for its potential cytotoxic activities. A key strategic element of this synthesis is the application of a palladium-catalyzed carbonylation reaction to construct the core lactone structure. This application note will detail the complete synthetic sequence, provide comprehensive experimental protocols for key transformations, and present all relevant quantitative data in a clear, tabular format.

Synthetic Strategy Overview

The total synthesis of (+)-goniotriol was achieved from commercially available D(-)-tartaric acid. The synthetic route can be conceptually divided into several key stages:

-

Chiral Pool Synthesis: Elaboration of D(-)-tartaric acid to a key chiral intermediate.

-

Carbon Chain Extension: Introduction of the carbon framework necessary for the styryl lactone moiety.

-

Palladium-Catalyzed Carbonylative Cyclization: The cornerstone of this synthesis, where an iodoalkene precursor is cyclized under a carbon monoxide atmosphere to form the δ-lactone ring.

-

Diastereoselective Reduction: Stereocontrolled reduction of a ketone to install the correct stereochemistry of the secondary alcohol in the lactone ring.

-

Final Transformations: Deprotection and any necessary functional group manipulations to yield the final natural product, (+)-goniotriol.

The overall workflow of the synthesis is depicted below.

Figure 1: Overall synthetic workflow for the total synthesis of (+)-goniotriol.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of (+)-goniotriol.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Mitsunobu Reaction | Diol Intermediate | p-Nitrobenzoate Ester | p-NO2C6H4CO2H, PPh3, DEAD, THF | 91 |

| Iodination | p-Nitrobenzoate Ester | Iodoalkene Precursor | NIS, AgNO3, MeCN | 91 |

| Pd-Catalyzed Carbonylation | Iodoalkene Precursor | (+)-Goniopypyrone | PdCl2(PPh3)2, K2CO3, DMF, CO atmosphere | 83 |

| Diastereoselective Reduction | (+)-Goniopypyrone | (+)-Goniotriol | (R)-CBS, BH3·SMe2, THF | 95 |

Experimental Protocols

Palladium-Catalyzed Carbonylation for the Synthesis of (+)-Goniopypyrone

This protocol describes the key lactone ring-forming reaction.

Procedure:

-

To a solution of the iodoalkene precursor (1.0 eq) in anhydrous and degassed N,N-dimethylformamide (DMF, 0.1 M), potassium carbonate (K2CO3, 3.0 eq) was added.

-

The suspension was stirred under an inert atmosphere, and bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.1 eq) was added.

-

The reaction vessel was evacuated and backfilled with carbon monoxide (CO) gas from a balloon three times.

-

The reaction mixture was stirred vigorously under a CO atmosphere (1 atm) at room temperature for 12 hours.

-

Upon completion, the reaction mixture was diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

-

The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by silica (B1680970) gel column chromatography to afford (+)-goniopypyrone.[1]

Diastereoselective Reduction of (+)-Goniopypyrone to (+)-Goniotriol

This protocol details the stereoselective reduction of the ynone to the corresponding alcohol.

Procedure:

-

A solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.2 eq) was diluted with anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cooled to -78 °C under an inert atmosphere.

-

Borane dimethyl sulfide (B99878) complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) was added dropwise, and the mixture was stirred for 15 minutes.

-

A solution of (+)-goniopypyrone (1.0 eq) in anhydrous THF was added dropwise to the catalyst solution at -78 °C.

-

The reaction was stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction was quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

The mixture was extracted with ethyl acetate, and the combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by silica gel column chromatography to yield (+)-goniotriol.[1]

Mechanism of the Palladium-Catalyzed Carbonylation

The palladium-catalyzed carbonylation of the iodoalkene precursor is a powerful method for the construction of the lactone ring. The catalytic cycle is proposed to proceed through the following key steps:

-